molecular formula C9H9Cl B8067572 Benzene, 1-chloro-2-ethenyl-4-methyl- CAS No. 1835-78-5

Benzene, 1-chloro-2-ethenyl-4-methyl-

Cat. No.: B8067572
CAS No.: 1835-78-5
M. Wt: 152.62 g/mol
InChI Key: NODKJILUZSXDGT-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-ethenyl-4-methyl- is an organic compound with the molecular formula C9H9Cl It is a derivative of styrene, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1-chloro-2-ethenyl-4-methyl- can be synthesized through several methods. One common approach involves the chlorination of 5-methylstyrene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of Benzene, 1-chloro-2-ethenyl-4-methyl- often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-ethenyl-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding 5-methylstyrene.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution with ammonia can produce 2-amino-5-methylstyrene.

Scientific Research Applications

Benzene, 1-chloro-2-ethenyl-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound can be used to study the effects of halogenated styrenes on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-chloro-2-ethenyl-4-methyl- exerts its effects involves interactions with various molecular targets. The chlorine substituent can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo polymerization. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Styrene: The parent compound, lacking the chlorine and methyl substituents.

    2-Chlorostyrene: Similar structure but without the methyl group.

    5-Methylstyrene: Similar structure but without the chlorine atom.

Uniqueness

Benzene, 1-chloro-2-ethenyl-4-methyl- is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical properties. The chlorine atom increases the compound’s reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties.

Properties

IUPAC Name

1-chloro-2-ethenyl-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODKJILUZSXDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298122
Record name 1-Chloro-2-ethenyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-78-5
Record name 1-Chloro-2-ethenyl-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-ethenyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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